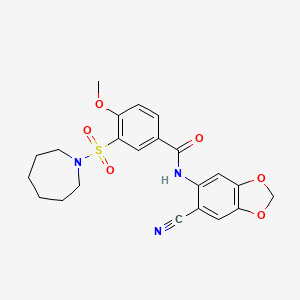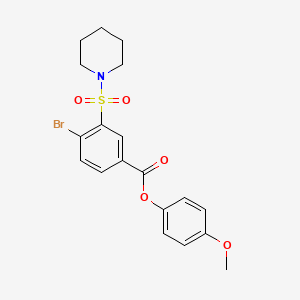
4-methoxyphenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxyphenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPB or NS8593 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
科学的研究の応用
MPB has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of ion channels, particularly the small-conductance calcium-activated potassium (SK) channels, which play a crucial role in the regulation of neuronal excitability and neurotransmitter release. MPB has also been studied for its potential use as a therapeutic agent for various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
作用機序
The mechanism of action of MPB involves the modulation of SK channels, which are expressed in various regions of the brain and play a crucial role in the regulation of neuronal excitability and neurotransmitter release. MPB acts as a positive allosteric modulator of SK channels, increasing their activity and reducing neuronal excitability. This mechanism of action has been shown to have potential therapeutic applications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPB have been extensively studied in vitro and in vivo. In vitro studies have shown that MPB increases the activity of SK channels, reduces neuronal excitability, and enhances neurotransmitter release. In vivo studies have shown that MPB has anxiolytic, anticonvulsant, and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
実験室実験の利点と制限
MPB has several advantages for lab experiments, including its high potency, selectivity for SK channels, and low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of MPB, including the development of more potent and selective SK channel modulators, the investigation of its potential therapeutic applications for various neurological disorders, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of MPB and to determine its potential side effects and toxicity in vivo.
合成法
The synthesis of MPB involves a multi-step process that includes the reaction of 4-methoxyphenol with 4-bromo-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent reaction with piperidine-1-sulfonic acid. The final product is obtained after purification through column chromatography.
特性
IUPAC Name |
(4-methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5S/c1-25-15-6-8-16(9-7-15)26-19(22)14-5-10-17(20)18(13-14)27(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKVFTDUQIGMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
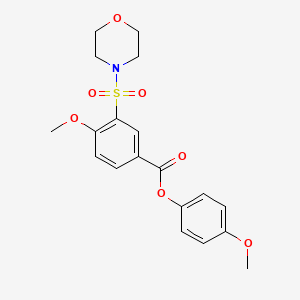
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
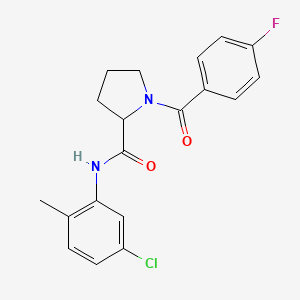
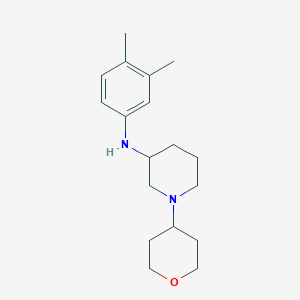
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
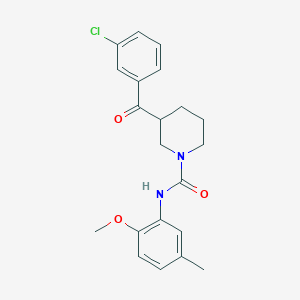
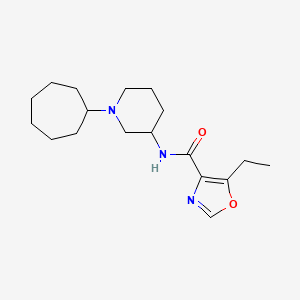
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)
